REACTION_SMILES
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[CH3:12][OH:13].[NH3:11].[O:1]1[CH2:2][CH:3]1[CH2:4][N:5]1[CH2:6][CH2:7][O:8][CH2:9][CH2:10]1>>[OH:1][CH:3]([CH2:2][NH2:11])[CH2:4][N:5]1[CH2:6][CH2:7][O:8][CH2:9][CH2:10]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CN(CC2CO2)CCO1
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(O)CN1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:12][OH:13].[NH3:11].[O:1]1[CH2:2][CH:3]1[CH2:4][N:5]1[CH2:6][CH2:7][O:8][CH2:9][CH2:10]1>>[OH:1][CH:3]([CH2:2][NH2:11])[CH2:4][N:5]1[CH2:6][CH2:7][O:8][CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CN(CC2CO2)CCO1
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(O)CN1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |